

Unveiling the Staining Mechanism of Solvent Black 5: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent black 5

Cat. No.: B077087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of **Solvent Black 5** staining, providing a comprehensive resource for its application in laboratory settings. Also known commercially as Nigrosine, spirit soluble, and identified by the Colour Index number 50415, **Solvent Black 5** is a versatile dye with significant applications in the visualization of intracellular lipids. This document outlines its physicochemical properties, details experimental protocols for its use, and presents its staining mechanism through clear visualizations.

Core Staining Mechanism: A Process of Physical Partitioning

The primary mechanism by which **Solvent Black 5** stains cellular components is a physical process known as lysochromy. This staining action is not based on a chemical reaction or specific binding to molecular targets, but rather on the principle of differential solubility. **Solvent Black 5** is a lipophilic, or fat-soluble, dye. The staining protocol involves dissolving the dye in a solvent in which it is moderately soluble. When this solution is applied to a biological sample, the dye molecules will preferentially move from the solvent into intracellular structures that have a higher lipid content. This is because the dye has a greater affinity for, and is more soluble in, the lipids than it is in the solvent it was introduced in. This selective partitioning and accumulation of the dye within lipid-rich structures, such as lipid droplets, renders them a distinct blue-black to black color under light microscopy.

While the lysochrome effect is the principal mechanism, the slightly basic nature of **Solvent Black 5** may also contribute to weak ionic interactions with acidic groups present in compound lipids like phospholipids. However, the dominant staining effect is overwhelmingly due to its physical solubility in fats.

Data Presentation: Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of **Solvent Black 5** is essential for its effective use. The following tables summarize key quantitative data for the dye.

Property	Value
Common Names	Nigrosine (alcohol soluble), Spirit Nigrosine, Solvent Black 5
Colour Index Number	50415
Appearance	Black crystalline powder
Molecular Formula	Not consistently defined, as it is a mixture of phenazine-based compounds.
CAS Number	11099-03-9
Absorption Maximum (λ_{max})	565 - 567 nm [1]

Solvent	Solubility
Water	Insoluble [2] [3]
Ethanol	Soluble (yields a blue-black solution); approximately 20-30 g/L at room temperature. [4] [5]
Benzene & Toluene	Soluble [4]
Oleic & Stearic Acid	Very soluble [4]
Propylene Glycol	Soluble, especially with heating.

Experimental Protocols

The following are detailed methodologies for the preparation of **Solvent Black 5** staining solutions and its application for the staining of lipids in both cultured cells and frozen tissue sections. These protocols are based on established methods for lysochrome dyes.

Preparation of Solvent Black 5 Staining Solution

Stock Solution (0.5% w/v in Propylene Glycol):

- In a chemical fume hood, weigh out 0.5 g of **Solvent Black 5** powder.
- Add the powder to 100 mL of propylene glycol.
- Heat the mixture to 100-110°C for 5-10 minutes using a water bath or heating mantle, with constant stirring, to ensure the dye completely dissolves.
- Filter the hot solution through a Whatman No. 1 filter paper into a clean, sealable container.
- Allow the solution to cool to room temperature. This stock solution is stable for up to a year when stored in a tightly sealed container.

Working Solution:

A working solution can be prepared by diluting the stock solution or by creating a saturated solution in 70% ethanol. For the latter:

- Add an excess of **Solvent Black 5** powder to 70% ethanol.
- Stir for 1-2 hours.
- Filter the solution to remove any undissolved particles before use.

Protocol 1: Staining of Lipid Droplets in Adherent Cells

- Cell Culture: Grow adherent cells on sterile glass coverslips in a multi-well plate to the desired confluence. To induce lipid droplet formation, cells can be treated with oleic acid complexed to BSA for 24-48 hours.

- Fixation: Aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS), pH 7.4. Fix the cells by incubating them in 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.
- Washing: Gently aspirate the fixative and wash the cells three times with distilled water.
- Staining: Immerse the coverslips in the filtered **Solvent Black 5** working solution for 10-20 minutes at room temperature.
- Differentiation: Briefly rinse the coverslips in 70% ethanol to remove excess stain.
- Washing: Thoroughly wash the coverslips with distilled water.
- Counterstaining (Optional): Nuclei can be counterstained with Nuclear Fast Red or Hematoxylin according to the manufacturer's instructions.
- Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium (e.g., glycerin jelly). Avoid organic solvent-based mounting media as they can dissolve the stain.
- Visualization: Observe the stained cells under a bright-field microscope. Lipid droplets will appear as black or dark blue intracellular inclusions.

Protocol 2: Staining of Lipids in Frozen Tissue Sections

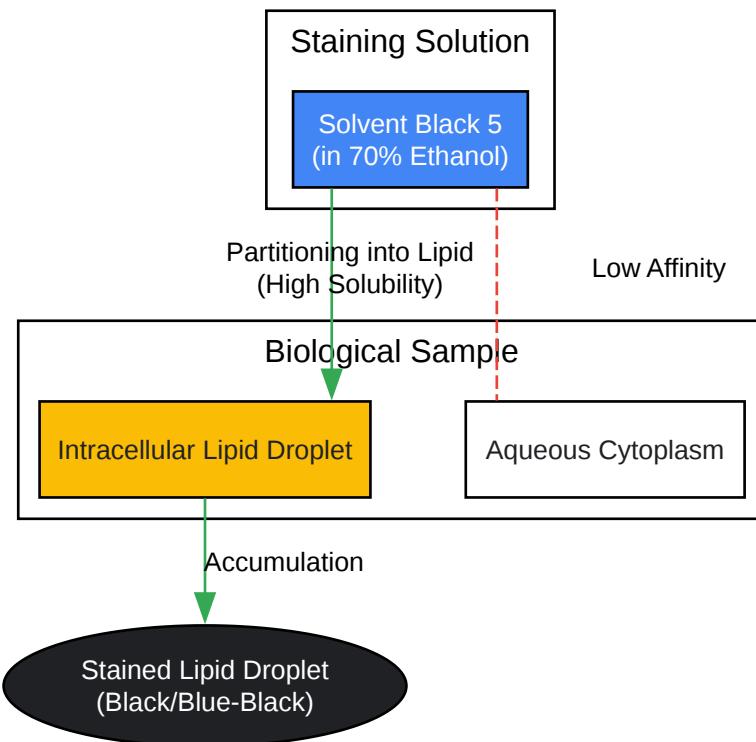
- Sectioning: Cut frozen tissue sections at a thickness of 8-12 μm using a cryostat. Mount the sections on pre-cleaned glass slides and allow them to air dry.
- Fixation: Fix the sections in 10% neutral buffered formalin for 10 minutes.
- Washing: Rinse the slides with distilled water.
- Dehydration: Immerse the slides in 100% propylene glycol for 5 minutes.
- Staining: Incubate the slides in the 0.5% **Solvent Black 5** stock solution (pre-heated to 60°C for faster staining if desired) for 7-10 minutes with agitation.

- Differentiation: Briefly rinse the slides in 85% propylene glycol for 2-3 minutes to remove excess stain.
- Washing: Wash the slides thoroughly with several changes of distilled water.
- Counterstaining (Optional): If desired, counterstain the nuclei with Nuclear Fast Red solution for 3-5 minutes.
- Mounting: Mount the coverslips using an aqueous mounting medium.
- Visualization: Examine the sections under a light microscope. Lipids will be stained a distinct blue-black.

Mandatory Visualizations

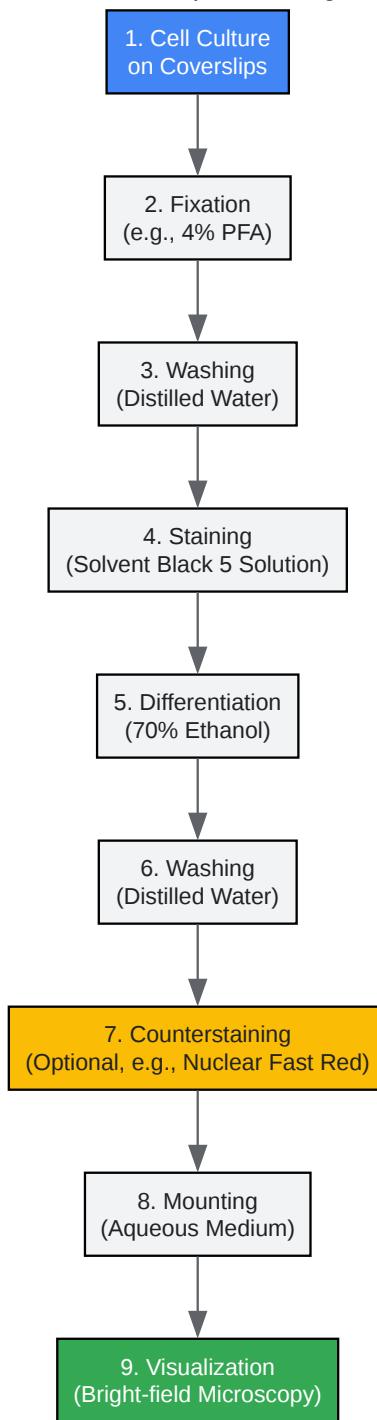
The following diagrams, created using the DOT language, illustrate the core concepts of **Solvent Black 5** staining.

Mechanism of Solvent Black 5 (Lysochrome) Staining

[Click to download full resolution via product page](#)

Caption: The lysochrome staining mechanism of **Solvent Black 5**.

Experimental Workflow for Lipid Staining in Adherent Cells

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for **Solvent Black 5** staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nigrosin, alcohol soluble Solvent Black 5 11099-03-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent black 5 - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 4. foodcolourworld.com [foodcolourworld.com]
- 5. The solubility of Solvent black 5 in alcohol and its main application fields - Knowledge [otq.dye-manufacturer.com]
- To cite this document: BenchChem. [Unveiling the Staining Mechanism of Solvent Black 5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077087#understanding-the-mechanism-of-solvent-black-5-staining\]](https://www.benchchem.com/product/b077087#understanding-the-mechanism-of-solvent-black-5-staining)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com